Product packaging for rac 4-Sulfoxy Propranolol-d7 Sodium Salt(Cat. No.:)

rac 4-Sulfoxy Propranolol-d7 Sodium Salt

Cat. No.: B13839961
M. Wt: 384.4 g/mol
InChI Key: ZTHBVNJFTDEHBR-BGKGEVRXSA-M
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Description

Overview of Propranolol's Metabolic Pathways and Key Metabolites

The biotransformation of propranolol (B1214883) is complex, involving numerous enzymatic reactions that can be broadly categorized into Phase I and Phase II metabolism. fu-berlin.de These processes work sequentially to convert the lipophilic drug into more water-soluble compounds that can be easily eliminated from the body. fu-berlin.de Approximately 90% of a propranolol dose is recovered in the urine as various metabolites. fu-berlin.de

Phase I metabolism of propranolol primarily involves oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgneu.edu.tr The three main pathways are:

Aromatic Hydroxylation: This is a major pathway, predominantly resulting in the formation of 4-hydroxypropranolol (B128105). wikipedia.orgclinpgx.org This reaction is mainly catalyzed by the CYP2D6 enzyme, with some contribution from CYP1A2. clinpgx.orgnih.gov Other minor hydroxylated metabolites, such as 5-hydroxypropranolol and 7-hydroxypropranolol, are also formed. fu-berlin.demdpi.com

N-Dealkylation (or N-Desisopropylation): This pathway involves the removal of the isopropyl group from the side chain, leading to the formation of N-desisopropylpropranolol. fu-berlin.declinpgx.org This process is primarily mediated by CYP1A2. clinpgx.org

Side-Chain Oxidation: The aliphatic side chain of propranolol can undergo oxidation, which, following N-desisopropylation, can lead to the formation of naphthoxylactic acid. fu-berlin.declinpgx.org

Following Phase I transformations, both the parent propranolol molecule and its Phase I metabolites can undergo Phase II conjugation reactions. fu-berlin.de These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion. fu-berlin.de The primary Phase II pathways for propranolol and its metabolites are:

Glucuronidation: This is a significant pathway where glucuronic acid is attached to the drug or its metabolites. clinpgx.org Propranolol itself can be directly glucuronidated, a reaction carried out by UDP-glucuronosyltransferase (UGT) enzymes such as UGT1A9, UGT2B4, and UGT2B7. clinpgx.org The hydroxylated metabolites, particularly 4-hydroxypropranolol, also undergo extensive glucuronidation. fu-berlin.denih.gov

Sulfation: The hydroxylated metabolites can also be conjugated with a sulfonate group. The sulfation of 4-hydroxypropranolol to form 4-Sulfoxy Propranolol is a notable pathway, mediated by sulfotransferase enzymes like SULT1A3. clinpgx.orgnih.gov

Due to its pharmacological activity and significant concentration, the subsequent metabolism of 4-hydroxypropranolol via Phase II conjugation is a critical step in the drug's clearance. fu-berlin.de The formation of glucuronide and sulfate (B86663) conjugates of 4-hydroxypropranolol are major elimination pathways. clinpgx.orgnih.gov The high clearance of 4-hydroxypropranolol through these conjugation reactions may explain the relatively low plasma levels of this active metabolite observed during propranolol therapy. nih.gov

Table 1: Major Metabolic Pathways and Key Metabolites of Propranolol

Metabolic Pathway Primary Enzyme(s) Involved Key Metabolite(s) Formed Notes
Phase I: Aromatic Hydroxylation CYP2D6, CYP1A2 4-hydroxypropranolol, 5-hydroxypropranolol 4-hydroxypropranolol is a major, pharmacologically active metabolite. fu-berlin.dewikipedia.orgclinpgx.org
Phase I: N-Dealkylation CYP1A2 N-desisopropylpropranolol A primary step leading to further side-chain oxidation. fu-berlin.declinpgx.org
Phase I: Side-Chain Oxidation CYP1A2, MAO, ALDH2 Naphthoxylactic acid Involves multiple enzymatic steps. clinpgx.org
Phase II: Direct Glucuronidation UGT1A9, UGT2B7 Propranolol-glucuronide Conjugation of the parent drug. clinpgx.org
Phase II: Conjugation of 4-OHP UGTs, SULT1A3 4-hydroxypropranolol glucuronide, 4-Sulfoxy Propranolol Major elimination pathways for the active metabolite. clinpgx.orgnih.gov

Rationale for Deuterium (B1214612) Labeling in Drug Metabolism Research

Stable isotope labeling, particularly with deuterium (²H), is a powerful technique in pharmaceutical research that provides detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comacs.org Replacing hydrogen atoms with deuterium, a stable (non-radioactive) isotope, creates a molecule that is chemically almost identical to its non-labeled counterpart but has a greater mass. clearsynth.com This mass difference is the key to its utility in research. musechem.com

Deuterium-labeled compounds are exceptional tools for studying the mechanisms of drug metabolism. symeres.com The substitution of hydrogen with deuterium can slow down the rate of a chemical reaction if the breaking of a carbon-hydrogen bond is the rate-limiting step. This phenomenon, known as the kinetic isotope effect, can be exploited to identify specific sites of metabolic attack on a drug molecule. musechem.com By strategically placing deuterium atoms, researchers can investigate metabolic pathways and better understand how drugs are broken down in the body. acs.orgnih.gov This approach helps in elucidating complex metabolic pathways and identifying the structures of novel metabolites. acs.orgresearchgate.net

One of the most significant applications of deuterium-labeled compounds is in quantitative bioanalysis, particularly in assays using liquid chromatography-mass spectrometry (LC-MS). acs.orgscispace.com In these analyses, a known quantity of a deuterated version of the analyte, such as rac 4-Sulfoxy Propranolol-d7 Sodium Salt, is added to a biological sample (e.g., plasma or urine) as an internal standard. musechem.comacs.org

The deuterated internal standard behaves identically to the non-labeled analyte during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.com However, due to its higher mass, the mass spectrometer can distinguish it from the endogenous analyte. By comparing the detector response of the analyte to that of the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification of the drug or metabolite in the original sample. musechem.com This method corrects for any loss of analyte during sample processing, thereby improving the reliability and accuracy of pharmacokinetic studies. scispace.com

Table 2: Advantages of Deuterium Labeling in Drug Metabolism Research

Application Area Specific Advantage Description
Mechanistic Studies Elucidation of Metabolic Pathways Helps trace the fate of a drug molecule and identify novel metabolites. acs.orgclearsynth.com
Kinetic Isotope Effect Slowing down metabolism at specific sites helps identify which chemical bonds are broken during enzymatic reactions. musechem.comsymeres.com
Quantitative Bioanalysis Ideal Internal Standards for MS Co-elutes with the analyte but is distinguishable by mass, allowing for precise quantification. musechem.comacs.org
Improved Accuracy & Precision Corrects for variability in sample preparation and analytical detection, leading to more reliable data. scispace.com
Enhanced Detection Sensitivity Can help improve the signal-to-noise ratio in complex biological matrices, allowing for the detection of low-concentration analytes.

Tracing Metabolic Fates and Understanding Kinetic Isotope Effects

The introduction of a stable isotope label, such as deuterium in this compound, provides a powerful method for tracing the metabolic fate of the parent drug, propranolol. By administering a deuterated version of the drug or its metabolite, researchers can track its journey through the body, identifying and quantifying the various downstream metabolic products. researchgate.net This is typically achieved using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio. nih.gov

One of the key phenomena that can be investigated using deuterated compounds is the kinetic isotope effect (KIE). wikipedia.org The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of that metabolic reaction. nih.gov This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, thus requiring more energy to break. libretexts.org

The magnitude of the KIE can provide valuable insights into the rate-limiting step of a metabolic pathway. A significant KIE (where the reaction is slower with the deuterated compound) suggests that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. libretexts.org Conversely, the absence of a KIE indicates that C-H bond breaking is not rate-limiting. nih.gov By strategically placing deuterium atoms on different positions of a drug molecule, researchers can probe the mechanisms of various metabolic enzymes.

Contextualization of this compound as a Research Probe

This compound serves as a specialized research probe designed for in-depth investigations into the pharmacokinetics of propranolol's metabolites. As the sulfated conjugate of 4-hydroxypropranolol-d7, this compound is a stable, labeled internal standard for use in quantitative analyses. Its primary application lies in its use as a reference material in bioanalytical methods to accurately measure the concentration of the non-labeled 4-sulfoxy propranolol in biological samples such as plasma and urine.

The sulfation of 4-hydroxypropranolol is a significant pathway in its elimination. mdpi.com The sulfotransferase enzyme SULT1A3 has been identified as playing a key role in this process. clinpgx.org Studies have also revealed stereoselectivity in the sulfation of 4-hydroxypropranolol. medchemexpress.com By using this compound, researchers can precisely quantify the formation of the sulfated metabolite and investigate the stereoselective nature of the sulfation process.

Below is a data table summarizing the key metabolic pathways of propranolol and the enzymes involved.

Metabolic Pathway Primary Enzyme(s) Key Metabolite(s) Approximate Percentage of Dose
Ring OxidationCYP2D64-Hydroxypropranolol~40%
Side-Chain OxidationCYP1A2, CYP2D6N-desisopropylpropranolol, Naphthoxylactic acid~40%
GlucuronidationUGT1A9, UGT2B7Propranolol Glucuronide~15-20%
Sulfation of 4-HydroxypropranololSULT1A34-Sulfoxy PropranololN/A

Data compiled from various pharmacokinetic studies. clinpgx.org

Another table details research findings on the stereoselectivity of propranolol metabolism.

Metabolic Step Enantiomeric Preference Key Research Finding
Ring Oxidation (to 4-hydroxypropranolol)MinimalThe formation of 4-hydroxypropranolol shows little to no stereoselectivity.
Sulfation of 4-hydroxypropranololVaries by SULT isoformSULT1A3 and SULT1E1 show a preference for the R-enantiomer of 4-hydroxypropranolol, while SULT1A1 and SULT1B1 prefer the S-enantiomer.
Glucuronidation of PropranololS-enantiomerThe S-enantiomer of propranolol is glucuronidated at a faster rate than the R-enantiomer.

Findings are based on in vitro and in vivo studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20NNaO6S B13839961 rac 4-Sulfoxy Propranolol-d7 Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20NNaO6S

Molecular Weight

384.4 g/mol

IUPAC Name

sodium;[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] sulfate

InChI

InChI=1S/C16H21NO6S.Na/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15;/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21);/q;+1/p-1/i1D3,2D3,11D;

InChI Key

ZTHBVNJFTDEHBR-BGKGEVRXSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Synthetic and Chemoenzymatic Approaches for Deuterated Sulfated Metabolites

Strategies for the Isotopic Labeling of Propranolol (B1214883) Derivatives

De novo synthesis involves constructing the molecule from simple, isotopically enriched building blocks. wikipedia.org For rac 4-Sulfoxy Propranolol-d7 Sodium Salt, the deuterium (B1214612) atoms are located on the isopropyl group. This indicates that the most direct de novo approach involves the use of deuterated isopropylamine (B41738) (isopropylamine-d7) as a key precursor.

This strategy builds the molecule sequentially, incorporating the isotopic label at a specific position from the outset. The synthesis would typically start with a non-deuterated naphthol derivative, which is then elaborated to include the aminopropanol (B1366323) side chain via reaction with epichlorohydrin (B41342), followed by the introduction of the deuterated isopropyl moiety. This method ensures high levels of isotopic enrichment at the desired positions without the need for later-stage, potentially less selective, deuteration reactions.

Site-specific deuteration introduces isotopes into a pre-formed molecule. While not the primary method for this specific compound, such methodologies are valuable in drug discovery. nih.gov These techniques can include hydrogen-deuterium exchange reactions, which replace specific protons with deuterons under catalytic conditions. However, for labeling the stable, non-labile C-H bonds in the isopropyl group of propranolol, a de novo approach is generally more efficient and precise. For sulfated metabolites, any deuteration would need to be performed on the precursor molecule (e.g., 4-Hydroxy Propranolol) before the final sulfation step, as the conditions required for deuteration could potentially cleave the sulfate (B86663) group.

StrategyDescriptionApplication to Propranolol-d7
De Novo Synthesis Building the molecule from simple, isotopically labeled precursors.Utilizes isopropylamine-d7 to introduce the seven deuterium atoms onto the side chain during the core synthesis of the molecule.
Site-Specific Deuteration Introducing deuterium into a pre-existing molecule at a specific location.Less practical for the isopropyl group's stable C-H bonds; more suitable for exchangeable protons or positions activated for H-D exchange.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires the careful construction of the deuterated 4-hydroxy propranolol scaffold, followed by a regioselective sulfation reaction.

The synthesis of the core scaffold, 4-Hydroxy Propranolol-d7, is a critical phase where the deuterium label is incorporated. A common synthetic pathway is adapted from methods used for the non-deuterated analog. nih.gov

Starting Material: The synthesis can begin with a protected 1,4-dihydroxynaphthalene, such as 4-methoxy-1-naphthol (B1194100) or 4-(benzyloxy)naphthol. nih.govnih.gov

Epoxidation: The naphthol is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form a glycidyl (B131873) ether intermediate.

Amination with Deuterated Reagent: The crucial isotopic labeling step involves the ring-opening of the epoxide intermediate with isopropylamine-d7. This reaction introduces the N-isopropyl-d7 group and generates the secondary alcohol, yielding the 4-methoxy or 4-benzyloxy propranolol-d7 precursor. veeprho.com

Deprotection: The methoxy (B1213986) or benzyl (B1604629) protecting group on the 4-position of the naphthalene (B1677914) ring is then cleaved to reveal the hydroxyl group, yielding the final 4-Hydroxy Propranolol-d7 scaffold. medchemexpress.commedchemexpress.com

With the 4-Hydroxy Propranolol-d7 scaffold in hand, the final step is the introduction of the sulfate group. This must be done selectively at the 4-position hydroxyl group on the naphthalene ring.

A synthetic route for the non-deuterated analog involves protecting the 1-naphthol, sulfating the 4-position, and then building the side chain. nih.gov An alternative approach for the pre-formed 4-Hydroxy Propranolol-d7 would involve selective sulfation. Given that the scaffold contains two hydroxyl groups (one aromatic, one aliphatic), regioselective protection may be necessary before sulfation. A common sulfating agent is a sulfur trioxide-pyridine complex or chlorosulfuric acid in the presence of a base like N,N-dimethylaniline. nih.gov The reaction yields the sulfate ester. Subsequent treatment with a sodium source, such as sodium bicarbonate, would produce the final this compound.

The synthesis described generates a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers at the chiral center in the propanolamine (B44665) side chain. This is because the key epoxide ring-opening step is not stereospecific and results in a racemic product. The final product is explicitly named "rac" for racemic.

If the individual enantiomers were required, a chiral resolution step would be necessary. Several methods have been reported for the resolution of propranolol and its derivatives:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers on an analytical and preparative scale using a chiral stationary phase. nih.govresearchgate.net

Direct Crystallization: Techniques like preferential crystallization can be used to isolate a single enantiomer from a supersaturated solution of a partially resolved racemate. daneshyari.com

Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

For the synthesis of this compound, no such resolution is performed, and the racemic mixture is carried through to the final product.

Compound NameChemical FormulaRole in Synthesis
4-Methoxy-1-naphtholC₁₁H₁₀O₂Starting Material
EpichlorohydrinC₃H₅ClOReagent for side chain formation
Isopropylamine-d7C₃H₂D₇NKey deuterated reagent
4-Hydroxy Propranolol-d7C₁₆H₁₄D₇NO₂Core intermediate scaffold
Sulfur Trioxide Pyridine ComplexC₅H₅NO₃SSulfating agent
This compoundC₁₆H₁₃D₇NNaO₆SFinal Product

Enzymatic Synthesis and Biotransformation Approaches (In Vitro)

The generation of deuterated sulfated metabolites, such as this compound, through in vitro enzymatic methods offers a targeted approach to producing analytical standards for metabolic studies. These chemoenzymatic strategies leverage the specificity of biological catalysts to perform precise transformations on isotopically labeled substrates.

Utilizing Recombinant Sulfotransferases for Conjugate Formation

The formation of sulfated conjugates is a critical phase II metabolic pathway for many xenobiotics, including the hydroxylated metabolites of propranolol. Recombinant sulfotransferases (SULTs) are instrumental in the specific synthesis of these conjugates in a controlled in vitro environment. The primary precursor for this compound is rac 4-Hydroxypropranolol-d7, which undergoes sulfation at the phenolic oxygen. nih.gov

Research has identified several human SULT isoforms capable of catalyzing the sulfation of 4-hydroxypropranolol (B128105). Studies using a panel of recombinant human SULTs have demonstrated that SULT1A1, SULT1A3, SULT1B1, and SULT1E1 are all active in this biotransformation, whereas SULT2A1 shows no activity. nih.gov Notably, SULT1A3 is significantly involved in this process. nih.govclinpgx.org Kinetic analyses have revealed that SULT1A3 possesses the lowest apparent Michaelis constant (Km) among the active isoforms, indicating a high affinity for 4-hydroxypropranolol. nih.gov Furthermore, SULT1A3 and SULT1E1 exhibit enantioselectivity, preferentially sulfating the (R)-enantiomer of 4-hydroxypropranolol over the (S)-enantiomer. nih.gov This enzymatic approach allows for the targeted synthesis of the sulfated metabolite from its deuterated precursor, providing a pure standard for analytical applications.

Table 1: Activity of Recombinant Human Sulfotransferase (SULT) Isoforms in 4-Hydroxypropranolol Sulfation
SULT IsoformCatalytic Activity towards 4-HydroxypropranololKinetic Parameters (Apparent Km)Enantioselectivity (R vs. S)
SULT1A1ActiveData not specified(R) < (S)
SULT1A3ActiveLowest among active isoforms(R) > (S)
SULT1B1ActiveData not specified(R) < (S)
SULT1E1ActiveData not specified(R) > (S)
SULT2A1InactiveNot applicableNot applicable

Microsomal or Cytosolic Preparations for In Vitro Metabolic Derivatization

In vitro metabolic studies frequently employ subcellular fractions, such as liver microsomes or cytosolic preparations, which contain a rich complement of drug-metabolizing enzymes. These systems can be used to generate a profile of metabolites, including phase II conjugates, from a parent drug. For the synthesis of this compound, the process involves two key enzymatic steps: the initial ring oxidation of propranolol-d7 to 4-hydroxypropranolol-d7, followed by sulfation.

The first step, 4-hydroxylation, is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, which is abundant in liver microsomes. clinpgx.org Studies using human and rat liver microsomes have confirmed the formation of 4-hydroxypropranolol from propranolol. caltech.edu The subsequent sulfation of the newly formed 4-hydroxypropranolol-d7 occurs in the cytosol, which contains the SULT enzymes. Cytosolic fractions from human liver cell lines, such as Hep G2, have been shown to effectively perform this sulfation step, with SULT1A3 being a key enzyme in this process. nih.gov The complete biotransformation can also be achieved using the S9 fraction, which is a mixture of both microsomal and cytosolic components, providing all the necessary enzymes for both the phase I hydroxylation and phase II sulfation reactions. nih.gov

Table 2: In Vitro Metabolic Systems for Propranolol Biotransformation
PreparationKey Enzymes PresentMetabolic ReactionRelevant Metabolite Formed
Liver MicrosomesCytochrome P450s (e.g., CYP2D6)Phase I: Ring Oxidation4-Hydroxypropranolol
Cytosolic FractionSulfotransferases (e.g., SULT1A3)Phase II: Sulfation4-Hydroxypropranolol Sulfate
S9 FractionCytochrome P450s, SulfotransferasesPhase I & Phase II4-Hydroxypropranolol, 4-Hydroxypropranolol Sulfate

Isolation and Purification of Enzymatically Produced Deuterated Metabolites

Following the in vitro enzymatic synthesis of this compound, the target metabolite must be isolated from the complex reaction mixture, which contains residual substrate, cofactors, and other metabolic byproducts. The purification process is critical to obtaining a standard of high purity for analytical use.

A common strategy involves an initial sample cleanup, which can include protein precipitation followed by extraction. Liquid-liquid extraction, for instance using butanol, has been successfully employed to isolate polar metabolites like 4-hydroxypropranolol sulfate. nih.gov The primary technique for purification is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govresearchgate.net Reversed-phase HPLC is particularly effective for separating the polar sulfated conjugate from the less polar parent compound and intermediate metabolites. nih.gov Specific column chemistries, such as phenyl columns, have been utilized for the separation of propranolol and its hydroxylated metabolites, demonstrating the fine-tuning possible with chromatographic methods. caltech.edu The collected fractions containing the purified metabolite are then typically characterized using mass spectrometry to confirm their identity and purity. nih.gov

Table 3: Techniques for Isolation and Purification of Sulfated Propranolol Metabolites
StepTechniquePurposeReference
Initial ExtractionButanol ExtractionIsolates polar and labile metabolites from the reaction matrix. nih.gov
Chromatographic SeparationReversed-Phase HPLCSeparates the target sulfated metabolite from other components based on polarity. nih.gov
High-Resolution SeparationUHPLCProvides rapid and efficient separation for analysis and purification. researchgate.net
Specialized SeparationHPLC with Phenyl ColumnOffers alternative selectivity for separating propranolol and its metabolites. caltech.edu
IdentificationMass Spectrometry (MS)Confirms the molecular weight and structure of the purified metabolite. nih.gov

Elucidation of Metabolic Formation and Enzymology of 4 Sulfoxy Propranolol

Identification of Phase I Enzymatic Pathways Leading to 4-Hydroxy Propranolol (B1214883)

The initial and rate-limiting step in the formation of 4-Sulfoxy Propranolol is the aromatic hydroxylation of propranolol at the 4-position of the naphthalene (B1677914) ring, yielding 4-Hydroxy Propranolol. This reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

The primary enzyme responsible for the 4-hydroxylation of propranolol is Cytochrome P450 2D6 (CYP2D6) nih.govclinpgx.orgelsevierpure.com. Studies using human liver microsomes have demonstrated a strong correlation between the rate of 4-hydroxypropranolol (B128105) formation and the content of CYP2D6. nih.govelsevierpure.com Selective inhibition of CYP2D6 with agents like quinidine (B1679956) almost completely abolishes the 4-hydroxylation of both propranolol enantiomers nih.gov.

While CYP2D6 is the major contributor, Cytochrome P450 1A2 (CYP1A2) also plays a role in the 4-hydroxylation of propranolol, albeit to a lesser extent clinpgx.orgnih.govresearchgate.net. Inhibition studies have shown that furaphylline, a selective inhibitor of CYP1A2, can inhibit approximately 45% of propranolol 4-hydroxylation, while quinidine inhibits about 55% nih.govresearchgate.net. This indicates that both CYP1A2 and CYP2D6 are significant catalysts in the formation of 4-hydroxypropranolol nih.gov. The N-desisopropylation of propranolol, another metabolic pathway, is primarily mediated by CYP1A2 nih.govelsevierpure.comnih.gov.

Kinetic studies have further elucidated the contributions of these two isoforms. For the formation of (S)-4-hydroxypropranolol, the Vmax for CYP2D6 is approximately 721 pmol/mg of protein/60 min, with a Km of 8.5 µM. For CYP1A2, the Vmax is around 307 pmol/mg of protein/60 min, with a higher Km of 21.2 µM nih.govresearchgate.net. These kinetic parameters highlight the higher catalytic efficiency of CYP2D6 for this specific metabolic reaction.

Table 1: Kinetic Parameters of CYP Isoforms in (S)-4-Hydroxypropranolol Formation

Enzyme Vmax (pmol/mg protein/60 min) Km (µM)
CYP2D6 721 8.5
CYP1A2 307 21.2

Propranolol is administered as a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The metabolism of these enantiomers is stereoselective. The formation of 4-hydroxypropranolol favors the (S)-enantiomer. nih.gov In general, the metabolism of propranolol is stereoselective for the less active R-(+)-enantiomer, leading to higher plasma concentrations of the therapeutically more active S-(-)-enantiomer. chapman.eduualberta.ca

Studies in rat liver microsomes have shown regioselective substrate stereoselectivity, with R < S for 4- and 5-hydroxylations. nih.gov This suggests that the (S)-enantiomer is a preferred substrate for the enzymes responsible for these hydroxylations, likely a cytochrome P450 isozyme in the CYP2D subfamily. nih.gov The competitive inhibition observed between the enantiomers for these hydroxylation pathways further supports the idea that they compete for the same active site on the enzyme. nih.gov Endophytic fungi have also been shown to preferentially produce (-)-(S)-4-OH-Prop from propranolol, demonstrating a similar stereoselectivity to that observed in mammals. scielo.br

Characterization of Phase II Enzymatic Pathways for Sulfation

Following its formation, 4-Hydroxy Propranolol undergoes Phase II metabolism, primarily through sulfation and glucuronidation. clinpgx.orgmdpi.com The sulfation reaction is catalyzed by sulfotransferase (SULT) enzymes and results in the formation of 4-Sulfoxy Propranolol.

The sulfation of 4-hydroxypropranolol is primarily mediated by the sulfotransferase isoform SULT1A3. clinpgx.orgnih.gov Studies using recombinant human SULT isoforms have shown that SULT1A3 exhibits significant activity towards 4-hydroxypropranolol. nih.gov Other isoforms such as SULT1A1, SULT1B1, and SULT1E1 also demonstrate the ability to sulfate (B86663) 4-hydroxypropranolol, whereas SULT2A1 does not show activity under the conditions tested. nih.gov The enantioselectivity of sulfation by SULT1A3 and SULT1E1 favors the (R)-enantiomer of 4-hydroxypropranolol (4-OH-R-PL sulfation > 4-OH-S-PL sulfation). nih.gov This is in contrast to SULT1A1 and SULT1B1, which show a preference for the (S)-enantiomer. nih.gov

Kinetic analyses of the sulfation of 4-hydroxypropranolol by various human SULT isoforms have revealed that SULT1A3 has the lowest apparent Km value, indicating a high affinity for this substrate. nih.gov These kinetic parameters are comparable to those observed in human liver cytosolic fractions, further implicating SULT1A3 as the main enzyme responsible for 4-hydroxypropranolol sulfation in vivo. nih.gov

Table 2: Enantioselectivity of Human SULT Isoforms in 4-Hydroxypropranolol Sulfation

SULT Isoform Enantioselectivity
SULT1A3 (R) > (S)
SULT1E1 (R) > (S)
SULT1A1 (R) < (S)
SULT1B1 (R) < (S)

The sulfation reaction catalyzed by SULT enzymes requires a universal sulfonate donor molecule, which is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). oup.comnih.govnih.gov PAPS is synthesized in the cytosol from inorganic sulfate and two molecules of ATP in a two-step enzymatic process. frontiersin.orgreactome.org The bifunctional enzyme PAPS synthase (PAPSS) catalyzes both steps. reactome.org The availability of PAPS can be a rate-limiting factor for sulfation reactions. nih.gov The SULT enzyme transfers the sulfonate group from PAPS to an acceptor molecule, in this case, 4-Hydroxy Propranolol, to form the sulfated metabolite and 3'-phosphoadenosine-5'-phosphate (PAP). nih.govresearchgate.net

Interplay with Other Conjugation Pathways (e.g., Glucuronidation)

The metabolic fate of propranolol is complex, involving multiple Phase I and Phase II enzymatic pathways. Following the primary ring oxidation of propranolol to 4-hydroxypropranolol, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6, the resulting metabolite becomes a substrate for several competing conjugation reactions. clinpgx.org These Phase II reactions, mainly sulfation and glucuronidation, are critical for increasing the water solubility of the metabolite, thereby facilitating its excretion from the body. fu-berlin.de The balance and interplay between these pathways determine the ultimate metabolic profile of propranolol.

The aromatic hydroxyl group of 4-hydroxypropranolol is a prime target for conjugation by two major families of Phase II enzymes: UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). clinpgx.orgmdpi.com These enzyme families compete for the same substrate, 4-hydroxypropranolol, in a process known as competitive conjugation.

Research has identified several specific human UGT isoforms responsible for the glucuronidation of 4-hydroxypropranolol. Comprehensive screening of the human UGT1 and UGT2 families has shown that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are all capable of converting 4-hydroxypropranolol into its corresponding glucuronide conjugate. mdpi.comnih.govresearchgate.net Notably, some of these enzymes, such as UGT1A7 and UGT1A9, also act on the parent drug, propranolol, highlighting their broad substrate specificity. nih.govfu-berlin.de

In parallel, the sulfation of 4-hydroxypropranolol is carried out by SULT enzymes. Specifically, SULT1A3 has been identified as being involved in this biotransformation, leading to the formation of 4-hydroxypropranolol sulfate (also known as 4-sulfoxy propranolol). clinpgx.orgnih.gov This metabolite is a major one found in humans. nih.gov The competition between the UGT and SULT enzymes for 4-hydroxypropranolol influences the ratio of glucuronide to sulfate conjugates formed. This balance can be affected by factors such as the relative expression levels and activities of these enzymes in the liver and other tissues, as well as the concentration of their respective cofactors (UDPGA for UGTs and PAPS for SULTs).

Enzymes Involved in the Conjugation of 4-Hydroxypropranolol
Enzyme FamilySpecific IsoformMetabolic ReactionResulting MetaboliteReference
UGT (UDP-glucuronosyltransferase)UGT1A7Glucuronidation4-Hydroxypropranolol Glucuronide mdpi.comnih.gov
UGT (UDP-glucuronosyltransferase)UGT1A8Glucuronidation4-Hydroxypropranolol Glucuronide mdpi.comnih.gov
UGT (UDP-glucuronosyltransferase)UGT1A9Glucuronidation4-Hydroxypropranolol Glucuronide mdpi.comnih.gov
UGT (UDP-glucuronosyltransferase)UGT2A1Glucuronidation4-Hydroxypropranolol Glucuronide mdpi.comnih.gov
SULT (Sulfotransferase)SULT1A3Sulfation4-Sulfoxy Propranolol clinpgx.org

The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug. This is due to the kinetic isotope effect, wherein the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. osti.gov As a result, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

In the case of rac 4-Sulfoxy Propranolol-d7 Sodium Salt, the deuterium atoms are located on the isopropyl group of the propranolol molecule. This region is a known site of Phase I metabolism, specifically N-deisopropylation, which is catalyzed in part by CYP1A2 and CYP2D6. clinpgx.org The presence of the d7 label is expected to slow down the rate of this side-chain oxidation pathway.

In Vitro Metabolic Stability and Turnover Rates in Hepatic and Extrahepatic Models

The metabolic stability of a compound is a critical parameter assessed during drug development, providing insights into its persistence in biological systems and its potential for clearance. Various in vitro models, derived from liver and other tissues, are used to predict in vivo metabolic fate. These models include subcellular fractions like microsomes and S9 fractions, as well as intact cellular systems like hepatocytes.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs), as well as some Phase II enzymes like UGTs. nih.gov They are a standard tool for assessing the metabolic stability of parent drugs. protocols.io In a typical microsomal stability assay, the disappearance of the test compound is monitored over time in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions. protocols.ionih.gov

When considering the stability of this compound, it is important to recognize that it is a Phase II metabolite. Such conjugates are generally formed to be readily excretable and are often the endpoint of metabolic pathways. Therefore, in a standard microsomal system designed to evaluate Phase I metabolism, this sulfated conjugate would be expected to exhibit high stability. Its degradation would primarily depend on the presence of sulfatase enzymes that could hydrolyze the sulfate group, which are not the main enzymatic constituents of microsomal preparations.

The deuteration on the isopropyl group (-d7) is not expected to influence the stability of the sulfate conjugate itself, as the C-D bonds are distant from the sulfoxy group on the aromatic ring. The primary role of the deuteration is to inhibit metabolism at the isopropyl site, a pathway that is separate from the formation or cleavage of the sulfate conjugate. clinpgx.orgosti.gov Studies on propranolol itself in liver microsomes have shown that it is metabolized, with its stability varying across species. kmmu.edu.cn However, its sulfated metabolite, rac 4-Sulfoxy Propranolol-d7, would likely show minimal turnover in the same system.

To obtain a more complete picture of a compound's metabolism, more complex in vitro systems are often employed. Liver S9 fractions and hepatocyte suspensions offer a broader range of metabolic capabilities compared to microsomes. nih.gov

Liver S9 Fractions: This fraction contains both the microsomal and the cytosolic components of liver cells. The inclusion of the cytosol is crucial as it contains a variety of Phase II enzymes, including the SULTs responsible for sulfation. nih.gov Therefore, when studying the metabolism of propranolol in S9 fractions, one would observe not only the Phase I hydroxylation to 4-hydroxypropranolol but also its subsequent sulfation to 4-sulfoxy propranolol and glucuronidation. The S9 fraction provides a more comprehensive model for conjugation reactions than microsomes alone.

Hepatocyte Suspensions: Cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes (both Phase I and Phase II) within an intact cellular environment, complete with cofactors and transporters. nih.govresearchgate.net In hepatocyte suspensions, the metabolic fate of propranolol can be fully characterized, showing the interplay between all major pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. clinpgx.orgdroracle.ai The formation of 4-sulfoxy propranolol from its precursor would be readily observed, and the balance between sulfation and other competing pathways (like glucuronidation of 4-hydroxypropranolol) would more closely reflect the in vivo situation. Comparing data from S9 and hepatocyte assays shows a high degree of agreement, making both valuable tools for predicting metabolic clearance. nih.gov

Comparison of In Vitro Hepatic Models for Metabolism Studies
In Vitro ModelPrimary Enzyme ContentMetabolic Capabilities for PropranololRelevance for 4-Sulfoxy Propranolol
Liver MicrosomesPhase I (CYPs), some UGTsPrimarily measures Phase I metabolism (e.g., formation of 4-hydroxypropranolol). Limited Phase II activity.Used to assess the stability of the conjugate (expected to be high). Not suitable for studying its formation.
Liver S9 FractionPhase I (CYPs), UGTs, and Cytosolic Phase II enzymes (SULTs)Models both Phase I and major Phase II pathways, including sulfation and glucuronidation.Allows for the study of the formation of 4-sulfoxy propranolol from its precursor.
HepatocytesComplete set of Phase I and Phase II enzymes, transporters, and cofactors in an intact cell.Provides the most comprehensive profile of propranolol metabolism, showing the competition between all pathways.Considered the most physiologically relevant in vitro model to study the formation and fate of 4-sulfoxy propranolol.

Stereochemical Considerations in the Disposition of Sulfated Propranolol Metabolites

Enantioselective Formation of 4-Hydroxy Propranolol (B1214883) Precursors

The initial and rate-limiting step in the formation of 4-Sulfoxy Propranolol is the aromatic ring hydroxylation of propranolol to produce 4-hydroxypropranolol (B128105). This reaction is catalyzed by cytochrome P450 (CYP) enzymes and is highly dependent on the stereochemistry of the propranolol substrate.

Studies using rat liver microsomes have also shown regioselective and stereoselective metabolism, although the specifics can differ from human metabolism. For instance, one study observed that for 4-hydroxylation, the S-enantiomer was favored over the R-enantiomer (R < S), while the opposite was true for 7-hydroxylation (R > S). nih.gov This highlights the complexity and species-dependent nature of propranolol's metabolic pathways. The primary enzymes responsible for ring hydroxylation belong to the CYP2D6 subfamily, which are known to exhibit significant stereoselectivity. mdpi.comnih.gov

The presence of a chiral center in the propranolol molecule is fundamental to its stereoselective metabolism. researchgate.net Enzymes, being chiral macromolecules themselves, possess three-dimensional active sites that can differentiate between enantiomers. The differential binding affinity and orientation of (R)- and (S)-propranolol within the catalytic site of enzymes like CYP2D6 account for the observed metabolic stereoselectivity. researchgate.net The specific spatial arrangement of the hydroxyl group, the secondary amine, and the naphthyloxy group around the chiral carbon dictates how each enantiomer interacts with the amino acid residues in the enzyme's active site. This interaction influences the proximity of the aromatic ring to the enzyme's catalytic heme group, thereby favoring the hydroxylation of one enantiomer over the other. nih.gov

Stereospecificity of Sulfation Pathways for Hydroxylated Metabolites

Following hydroxylation, the resulting (R)- and (S)-4-hydroxypropranolol enantiomers undergo Phase II conjugation, primarily through sulfation and glucuronidation. mdpi.com The sulfation pathway, catalyzed by sulfotransferase (SULT) enzymes, also exhibits a high degree of stereospecificity.

In the human liver, the sulfation of racemic 4-hydroxypropranolol is catalyzed by at least two distinct phenolsulfotransferase (PST) isoenzymes with different affinities and stereoselectivities. nih.govdoi.org

High-Affinity PST: This enzyme form demonstrates significant stereoselectivity. While the binding affinity (apparent Kₘ) for both (+)- and (-)-4-hydroxypropranolol (B1626198) is identical (0.59 µM), the maximum velocity (apparent Vₘₐₓ) for the formation of the (+)-4-hydroxypropranolol sulfate (B86663) is 4.6 times higher than for the (-)-enantiomer. nih.govdoi.org

Low-Affinity PST: In contrast, the low-affinity reaction (apparent Kₘ of 65 µM) is not stereoselective. nih.govdoi.org

This indicates that at lower, more physiological concentrations, the sulfation of (+)-4-hydroxypropranolol is strongly favored. Interestingly, studies with rat liver cytosol show an opposite stereoselectivity, where the formation of the (-)-sulfate conjugate is slightly favored. nih.govdoi.org

Table 1: Stereoselective Sulfation Kinetics of 4-Hydroxypropranolol (HOP) Enantiomers
Enzyme SourceEnzyme FormSubstrateApparent Kₘ (µM)Relative Apparent Vₘₐₓ
Human Liver Cytosol (High-Affinity)Monoamine PST(+)-HOP0.594.6
(-)-HOP0.591.0
Human Liver Cytosol (Low-Affinity)Phenol PST(+)-HOP65~1.0
(-)-HOP65~1.0
Rat Liver CytosolN/A(+)-HOP500.72
(-)-HOP501.0

Data derived from studies on stereoselective sulfate conjugation. nih.govdoi.org

The term "rac 4-Sulfoxy Propranolol-d7 Sodium Salt" refers to a racemic mixture of the sulfated metabolite where seven hydrogen atoms, typically on the isopropyl group, have been replaced with deuterium (B1214612) for use as a stable isotope-labeled internal standard in mass spectrometry. lgcstandards.com The formation of this metabolite in vivo results in a mixture of diastereomers because there are two chiral centers: one from the original propranolol side chain and one at the 4-position of the naphthalene (B1677914) ring after hydroxylation (though sulfation itself does not introduce a new chiral center, the precursor is chiral).

The diastereomeric profile of the 4-sulfoxy propranolol formed metabolically is a direct consequence of the cumulative stereoselectivities of both the hydroxylation and sulfation steps. Given that R(+)-propranolol is preferentially hydroxylated and that (+)-4-hydroxypropranolol is preferentially sulfated in humans, the resulting sulfated metabolite pool is significantly enriched in the diastereomer derived from the R(+)-enantiomer. chapman.eduualberta.ca The precise ratio of diastereomers will depend on the relative rates of these sequential enantioselective processes. The use of a racemic standard like rac 4-Sulfoxy Propranolol-d7 is essential for analytical methods aiming to quantify the total amount of this metabolite, but chromatographic separation using a chiral column would be necessary to resolve and quantify the individual diastereomers.

Implications of Stereoselectivity for In Vitro and Preclinical Research Models

The pronounced stereoselectivity in the metabolism of propranolol has significant consequences for the design and interpretation of research studies.

In Vitro Models: When using in vitro systems such as liver microsomes or cytosol, it is crucial to recognize that kinetic parameters derived from experiments with racemic propranolol may not accurately reflect the metabolism of the individual enantiomers. nih.gov The competition between enantiomers for the same enzyme active sites can lead to complex kinetic profiles. nih.gov Therefore, studying the enantiomers separately is often necessary to fully understand the metabolic pathways.

Preclinical Models: There are clear species differences in the stereoselective metabolism of propranolol. As demonstrated, the stereoselectivity of 4-hydroxypropranolol sulfation in rats is opposite to that observed in humans. nih.govdoi.org This means that data on the disposition and metabolite profiles of propranolol from rat models may not be directly translatable to the human situation. Such species differences underscore the importance of selecting appropriate preclinical models and exercising caution when extrapolating animal data to predict human pharmacokinetics. The use of human-derived in vitro systems (e.g., human liver microsomes) can help bridge this translational gap.

Advanced Analytical Methodologies for Detection and Quantification

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of metabolites. Its ability to provide precise mass measurements allows for the determination of elemental compositions, which is a crucial step in structural elucidation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the comprehensive profiling of drug metabolites due to its high sensitivity and selectivity. nih.govfaa.gov The development of a robust LC-MS/MS method for propranolol (B1214883) and its metabolites, such as the 4-sulfoxy conjugate, involves several key steps. Sample preparation often utilizes protein precipitation or solid-phase extraction to remove interferences from biological matrices like plasma. nih.govdrugbank.com

Chromatographic separation is typically achieved on a reversed-phase column, such as a C18, with a gradient mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile (B52724). nih.govrsc.org Detection is performed using a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode. nih.govtbzmed.ac.ir In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing excellent quantitative performance. For comprehensive profiling, full scan and product ion scan experiments are used to identify all potential metabolites. nih.gov

Table 1: Example LC-MS/MS Parameters for Propranolol Metabolite Analysis
ParameterConditionSource
Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) nih.gov
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Detection Positive Electrospray Ionization (ESI) nih.gov
MS Instrument Triple Quadrupole Mass Spectrometer nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) nih.govtbzmed.ac.ir

While tandem mass spectrometry provides structural information through fragmentation patterns, HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems provide accurate mass measurements with errors in the low parts-per-million (ppm) range. This precision allows for the confident determination of the elemental composition of a metabolite. cernobioscience.comnih.gov For a metabolite like 4-sulfoxy propranolol, accurate mass measurement can distinguish it from other potential metabolites with the same nominal mass but different elemental formulas. This capability is critical for confirming the identity of novel or unexpected metabolites and providing unequivocal structural evidence, a standard often required for peer-reviewed publications. cernobioscience.com

The use of a stable isotope-labeled (SIL) internal standard is the preferred method for achieving the highest accuracy and precision in quantitative bioanalysis. Rac 4-Sulfoxy Propranolol-d7, as a deuterated analog, is an ideal internal standard for the quantification of 4-sulfoxy propranolol. In isotope dilution mass spectrometry, a known amount of the SIL standard is added to the sample at the beginning of the preparation process. nih.gov

Since the SIL standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample extraction, handling, and, crucially, ion suppression or enhancement in the mass spectrometer's source. nih.gov By measuring the ratio of the response of the endogenous analyte to the SIL internal standard, any variations during the analytical process are effectively canceled out. The seven deuterium (B1214612) atoms in the molecule provide a sufficient mass shift to prevent isotopic crosstalk with the unlabeled analyte, ensuring distinct and reliable detection.

Chromatographic Separation Techniques for Isomeric and Chiral Forms

The structural complexity of propranolol and its metabolites, which includes positional isomers and stereoisomers, necessitates the use of advanced chromatographic separation techniques.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of propranolol and its metabolites. nih.govnih.gov Columns with C8 or C18 stationary phases are effective at separating compounds based on their hydrophobicity. scilit.com Propranolol and its less polar metabolites are well-retained and separated using mobile phases of acetonitrile and/or methanol (B129727) mixed with aqueous buffers. nih.govscilit.com

For highly polar, conjugated metabolites like sulfates and glucuronides, which may have poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention and separation of polar compounds that would otherwise elute in or near the void volume in RP-HPLC, ensuring that conjugated metabolites like 4-sulfoxy propranolol can be effectively resolved from other endogenous polar components.

Propranolol is administered as a racemic mixture, and its enantiomers can exhibit different pharmacological and metabolic profiles. ceon.rsnih.gov Therefore, the stereoselective analysis of its metabolites is crucial. Chiral chromatography is employed to separate the enantiomers of both the parent drug and its metabolites. ceon.rsnih.gov This is typically achieved using HPLC with a chiral stationary phase (CSP). researchgate.net

Several types of CSPs have proven effective for separating propranolol enantiomers, including those based on proteins (e.g., α-glycoprotein), polysaccharides, and cyclodextrins. monash.eduneliti.com The choice of mobile phase, often a mixture of an alkane like n-heptane with an alcohol modifier and a basic additive, is critical for achieving optimal resolution between the enantiomers. ceon.rsresearchgate.net More advanced techniques like UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, have also been shown to provide rapid and efficient enantiomeric separation of propranolol and its hydroxylated metabolites. waters.com These methods are essential for investigating the stereoselectivity of propranolol metabolism.

Table 2: Comparison of Chiral Separation Techniques for Propranolol
TechniqueChiral Stationary Phase (CSP)Mobile Phase ExampleKey AdvantageSource
HPLC Ovomucoid-bonded50 mM sodium dihydrogenphosphate (pH 4.6) with 12% ethanolDirect injection of biological samples nih.gov
HPLC α-Glycoprotein (AGP)Propanol-2 and Ammonium (B1175870) acetate (B1210297) (0.5:99.5 v/v)Faster separation than BCD neliti.com
HPLC β-Cyclodextrin (BCD)Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:33:4:3)Established method for enantiomer resolution neliti.com
UPC²-MS/MS Trefoil CEL1Methanol with ammonium formate (B1220265) modifier in CO₂Rapid separation and MS compatibility waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Deuterated Analogues

¹H and ¹³C NMR for Confirmation of Molecular Structure and Deuterium Incorporation

The structural confirmation of rac 4-Sulfoxy Propranolol-d7 Sodium Salt is achieved through a combined analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. By comparing these spectra to those of the parent compound, propranolol, and considering the known effects of sulfonation and deuteration, a detailed structural assignment can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to show significant changes compared to propranolol, primarily in the aromatic region due to the sulfoxy group and in the aliphatic region due to deuterium labeling.

Aromatic Region: The naphthalene (B1677914) ring of propranolol typically displays a complex set of multiplets between 6.7 and 8.3 ppm. thermofisher.com The introduction of a sulfoxy group at the 4-position alters the electron density of the aromatic ring, inducing shifts in the signals of the neighboring protons. The electron-withdrawing nature of the sulfoxy group is expected to cause a downfield shift (to a higher ppm value) for the protons ortho and para to its position (H-3 and H-5).

Aliphatic Region: The most dramatic change is expected in the signals corresponding to the isopropyl group. In unlabeled propranolol, the isopropyl group gives rise to a doublet for the six methyl protons (around 1.25 ppm) and a multiplet for the single methine proton (around 3.2 ppm). thermofisher.com In the d7 analogue, where the entire isopropyl group is deuterated, these signals will be absent from the ¹H NMR spectrum. The disappearance of these characteristic signals serves as a primary confirmation of successful deuterium incorporation. The methine proton of the propanolamine (B44665) chain (adjacent to the hydroxyl group) will also be affected; its multiplicity will be simplified due to the absence of coupling to the now-deuterated isopropyl methine proton.

Propanolamine Chain: The protons of the -O-CH₂-CH(OH)-CH₂-N- backbone will remain, and their signals can be assigned based on their chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct way to confirm the carbon skeleton.

Aromatic Carbons: The sulfoxy group at C-4 will cause a significant downfield shift for C-4 itself and will also influence the chemical shifts of the other carbons in the naphthalene ring system.

Aliphatic Carbons: The carbons of the propanolamine chain will be observable and can be compared to the known values for propranolol. nih.gov The key indicator of deuteration will be the signals for the isopropyl group. The carbon atoms directly bonded to deuterium (CD and CD₃) will exhibit significantly reduced intensity and will appear as multiplets due to C-D coupling, which is different from C-H coupling. Often, these signals may be broadened or fall below the noise level, effectively "disappearing" from a standard ¹³C spectrum.

The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the known data for propranolol and the predicted substituent and isotope effects.

Table 1. Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in a suitable solvent (e.g., DMSO-d₆).
Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityNotes
Naphthalene H~7.0 - 8.5m (multiplets)Shifts are influenced by the C4-sulfoxy group. Protons adjacent to the sulfoxy group are expected to be shifted downfield.
-O-CH₂-~4.2mPart of the propanolamine chain.
-CH(OH)-~4.4mMethine proton of the propanolamine chain.
-CH₂-N-~3.2mPart of the propanolamine chain.
-NH-Broad singlets (broad)Position can be variable and may exchange with D₂O.
-OHBroad singlets (broad)Position can be variable and may exchange with D₂O.
Isopropyl-d7 ProtonsAbsent-Absence of signals confirms deuteration of the isopropyl group.
Table 2. Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Carbon AssignmentExpected Chemical Shift (ppm)Notes
Naphthalene C~100 - 155Chemical shifts are altered by the C4-sulfoxy group. C4 is expected to be significantly shifted.
-O-CH₂-~70Part of the propanolamine chain.
-CH(OH)-~68Part of the propanolamine chain.
-CH₂-N-~50Part of the propanolamine chain.
Isopropyl-d7 CarbonsWeak/AbsentSignals for deuterated carbons are typically weak, broadened, and split into multiplets due to C-D coupling.

Utilization of Deuterium Labeling for Signal Simplification and Assignment

Deuterium (²H) labeling is a powerful technique in NMR spectroscopy that is intentionally used to simplify complex spectra and facilitate unambiguous signal assignment. libretexts.org Since deuterium has a different gyromagnetic ratio than protium (B1232500) (¹H) and a spin quantum number of 1, it is not observed in a standard ¹H NMR experiment. This property is exploited in the analysis of this compound.

The primary benefits of the d7-label on the isopropyl group are:

Signal Removal: The most direct consequence is the complete removal of the signals corresponding to the seven protons of the isopropyl group from the ¹H NMR spectrum. In the parent compound, the six methyl protons produce a large doublet, and the methine proton contributes to a complex multiplet, often overlapping with other signals. The elimination of these signals significantly declutters the aliphatic region of the spectrum.

Decoupling and Simplification of Multiplicity: Protons on adjacent carbons exhibit spin-spin coupling, which splits their signals into multiplets according to the n+1 rule. By replacing the isopropyl protons with deuterium, the coupling between the isopropyl methine proton and the adjacent methine proton of the propanolamine chain is removed. This simplifies the signal of the remaining CH-N proton, making its identification and assignment more straightforward.

Unambiguous Assignment: With a less crowded and simplified spectrum, the remaining signals for the naphthalene and propanolamine chain protons can be assigned with much higher confidence. Techniques such as 2D NMR (e.g., COSY, HSQC) become more powerful as the reduction in signal overlap allows for clearer correlation peaks to be identified, solidifying the complete structural assignment of the molecule.

In essence, the strategic placement of deuterium labels acts as a form of "spectral editing," allowing researchers to focus on specific parts of the molecule and resolve ambiguities that might be present in the complex spectrum of the unlabeled analogue.

Applications in Preclinical and in Vitro Pharmacokinetic and Pharmacodynamic Research Models

In Vitro Permeability and Distribution Studies of Sulfated Metabolites

Assessment of Membrane Permeability in Caco-2 Cell Monolayers or Artificial Membrane Permeability Assays

Caco-2 cell monolayers are a widely accepted in vitro model for predicting intestinal drug absorption in humans. mdpi.com Propranolol (B1214883), the parent compound, is classified as a high-permeability drug and is often used as a reference standard in these assays. mdpi.com The apparent permeability (Papp) of propranolol across Caco-2 monolayers has been reported to be in the range of 1.12 ± 0.05 × 10⁻⁵ to 4.30 ± 0.36 × 10⁻⁵ cm·s⁻¹.

The sulfated metabolite, 4-sulfoxy propranolol, is considerably more water-soluble than propranolol. This increased hydrophilicity would be expected to result in significantly lower passive permeability across Caco-2 cell monolayers compared to the parent drug. The deuteration in rac 4-Sulfoxy Propranolol-d7 Sodium Salt is not expected to significantly alter its permeability characteristics compared to the non-deuterated sulfated metabolite.

Parallel Artificial Membrane Permeability Assays (PAMPA) are another non-cell-based method used to predict passive transcellular permeability. Similar to the Caco-2 model, the high polarity of the sulfoxy metabolite would likely lead to low permeability in a PAMPA assay.

Table 1: Comparative Permeability of Propranolol in Caco-2 Cells

CompoundPermeability ClassificationApparent Permeability (Papp) (cm/s)
PropranololHigh1.12 x 10⁻⁵ - 4.30 x 10⁻⁵
rac 4-Sulfoxy PropranololExpected to be LowData not available

Note: The permeability of rac 4-Sulfoxy Propranolol is an educated estimation based on its chemical properties and data from the parent compound.

Plasma Protein Binding Characteristics in Preclinical Species (e.g., Rodent, Canine)

Propranolol is known to be highly bound to plasma proteins, primarily to alpha-1-acid glycoprotein (B1211001) (AAG). wikipedia.org The extent of binding can vary between species. For instance, in dogs, propranolol exhibits stereoselective binding, with the (+)-enantiomer showing higher oral bioavailability due to stereoselective presystemic hepatic removal of the (-)-enantiomer. nih.gov

The sulfation of propranolol is likely to alter its plasma protein binding characteristics. While specific data for 4-sulfoxy propranolol is scarce, sulfated metabolites, in general, may exhibit different binding profiles compared to their parent compounds. The binding of drugs and their metabolites to plasma proteins is a critical determinant of their distribution and elimination. nih.gov

The deuteration in this compound is unlikely to have a significant impact on its plasma protein binding compared to the non-deuterated form.

Pharmacokinetic Profiling in Animal Models (excluding human trials)

The primary application of this compound in preclinical pharmacokinetic studies is as an internal standard for bioanalytical assays. Its use allows for the precise quantification of propranolol and its non-deuterated metabolites in biological samples from animal models.

Use of this compound as an Analytical Standard in Animal Bioanalysis

In pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for correcting for variations in sample processing and instrument response. Due to its structural similarity and mass difference from the endogenous analytes, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

For example, in a study investigating the pharmacokinetics of propranolol in a thioacetamide-induced fibrotic rat model, a robust LC-MS/MS method was essential for accurate measurement of plasma concentrations. academicjournals.org The use of a deuterated standard like this compound in such studies would enhance the accuracy and precision of the bioanalytical method.

Determination of Excretion Pathways and Metabolite Clearance in Preclinical Species

Studies in dogs have shown that propranolol is extensively metabolized, with metabolites excreted in both urine and bile. nih.gov The major metabolic pathways include glucuronidation and ring oxidation. nih.gov The formation of 4-hydroxypropranolol (B128105), a precursor to 4-sulfoxy propranolol, is a significant pathway. nih.gov

By using this compound as an internal standard, researchers can accurately quantify the excretion of propranolol and its metabolites in preclinical species like rats and dogs. This allows for the determination of clearance rates and the elucidation of primary excretion pathways (renal vs. biliary). In dogs, the stereochemical composition of propranolol metabolites in urine has been determined using stable isotope-labeled compounds, highlighting the importance of such tools in understanding the disposition of the drug. nih.gov

Assessment of Tissue Distribution in Animal Models

Following administration, propranolol distributes to various tissues. Studies in rats have shown that higher concentrations of propranolol are found in the heart, brain, and kidneys. nih.gov The distribution into tissues is influenced by factors such as blood flow and tissue binding. nih.gov

While the tissue distribution of the highly polar 4-sulfoxy propranolol metabolite is expected to be more limited compared to the parent drug, its quantification in different tissues is important for a complete understanding of the drug's disposition. The use of this compound as an internal standard would facilitate the accurate measurement of the sulfated metabolite's concentration in various tissues, providing valuable data on its potential accumulation or specific tissue uptake.

Table 2: Summary of Propranolol Pharmacokinetic Parameters in Preclinical Species

SpeciesKey Metabolic PathwaysMajor MetabolitesPrimary Excretion Routes
DogGlucuronidation, Ring Oxidation, Side-chain Oxidation4-hydroxypropranolol, propranolol glucuronide, naphthoxylactic acidUrine and Bile
RatRing Oxidation, Side-chain Oxidation4-hydroxypropranolol, naphthoxylactic acidUrine

Note: This table summarizes data for the parent drug, propranolol, which provides a basis for designing studies involving its metabolites.

This compound serves as an indispensable tool in preclinical and in vitro pharmacokinetic and pharmacodynamic research. Although direct experimental data on this specific deuterated metabolite is limited, its utility as a stable isotope-labeled internal standard is paramount for the accurate quantification of propranolol and its metabolites. This enables a deeper understanding of the parent drug's absorption, distribution, metabolism, and excretion in various preclinical models. The inferred properties of low permeability and altered plasma protein binding for the sulfated metabolite, based on data from propranolol, guide the design and interpretation of studies aimed at fully characterizing the disposition of this important β-blocker.

Mechanistic Pharmacodynamic Studies in Cellular and Tissue Models

Ligand Binding Assays to Assess Receptor Interactions of Sulfated Metabolites

Currently, detailed ligand binding assay data for 4'-hydroxypropranolol sulfate (B86663) at beta-adrenergic receptors are not extensively available in published literature. However, the pharmacological activity of this metabolite has been inferred from functional studies. These studies indicate a significantly lower affinity for beta-adrenergic receptors compared to propranolol. The substantial decrease in beta-blocking potency, reported to be 100 to 1000 times less than propranolol, strongly suggests a markedly reduced binding affinity to these receptors. nih.gov

For context, propranolol itself is a high-affinity ligand for beta-adrenergic receptors. The active metabolite, 4'-hydroxypropranolol, also demonstrates considerable affinity, with pA2 values of 8.24 for β1-receptors and 8.26 for β2-receptors, indicating a potency comparable to propranolol. medchemexpress.com The addition of a sulfate group to form 4'-hydroxypropranolol sulfate drastically alters the molecule's interaction with the receptor's binding pocket, leading to a significant loss of affinity and, consequently, a reduction in its beta-blocking activity. nih.gov

Table 1: Comparative Beta-Adrenergic Receptor Activity
CompoundReceptor TypeReported Activity/Potency
Propranololβ1/β2-adrenergicHigh-affinity antagonist
4'-Hydroxypropranololβ1/β2-adrenergicPotency similar to propranolol (pA2: 8.24 for β1, 8.26 for β2) medchemexpress.com
4'-Hydroxypropranolol Sulfateβ-adrenergic100-1000 times less potent than propranolol nih.gov

Cellular Signaling Pathway Modulation by Propranolol Sulfoxy Metabolites

Direct studies detailing the specific effects of 4'-hydroxypropranolol sulfate on downstream cellular signaling pathways, such as the modulation of cyclic AMP (cAMP) levels, are scarce. However, based on its significantly reduced potency in functional assays, it can be inferred that 4'-hydroxypropranolol sulfate has a minimal impact on beta-adrenoceptor-mediated signaling cascades.

Beta-adrenergic receptor activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. Propranolol, as a potent antagonist, effectively blocks this signaling pathway. Given that 4'-hydroxypropranolol sulfate is a very weak beta-blocker, its ability to antagonize isoproterenol-induced cAMP production would be negligible compared to propranolol. This lack of significant activity on the primary signaling pathway of beta-receptors further supports the characterization of 4'-hydroxypropranolol sulfate as a largely inactive metabolite in terms of beta-blockade.

Functional Assays in Isolated Organs or Tissue Preparations

Functional assays in isolated organs and tissue preparations have been crucial in characterizing the pharmacodynamic profile of 4'-hydroxypropranolol sulfate. Early research established that while the precursor metabolite, 4'-hydroxypropranolol, is a potent beta-adrenoceptor blocking agent with a potency similar to propranolol, the sulfated form is substantially less active. nih.gov

In a key study using a dog model, racemic 4'-hydroxypropranolol sulfate was found to be 100 to 1000 times less potent than racemic propranolol as a beta-adrenergic receptor blocking agent. nih.gov This significant reduction in potency indicates that the sulfation of 4'-hydroxypropranolol effectively terminates the beta-blocking activity of this metabolic pathway. nih.gov Therefore, while 4'-hydroxypropranolol sulfate is a major metabolite of propranolol, its contribution to the therapeutic beta-blocking effects of the parent drug is considered to be minimal. nih.govscbt.com

Table 2: Summary of Functional Activity of Propranolol Metabolites
CompoundFunctional ActivityPotency Comparison
PropranololBeta-adrenergic blockadeHigh
4'-HydroxypropranololBeta-adrenergic blockade with intrinsic sympathomimetic activity nih.govSimilar to Propranolol nih.gov
4'-Hydroxypropranolol SulfateWeak beta-adrenergic blockade nih.gov100-1000 times lower than Propranolol nih.gov

The Pivotal Role of this compound as a Certified Reference Standard in Advancing Drug Metabolism and Bioanalytical Sciences

In the landscape of pharmaceutical research and development, the precision and reliability of analytical measurements are paramount. The journey of a drug from discovery to clinical application is underpinned by rigorous bioanalytical methodologies that quantify the parent drug and its metabolites in biological matrices. A key element in ensuring the quality and accuracy of these methods is the use of certified reference standards. This article focuses exclusively on the chemical compound “this compound” and its critical role as a certified reference standard in the realms of drug metabolism and bioanalytical sciences.

Role As a Certified Reference Standard in Drug Metabolism and Bioanalytical Sciences

The deuterated sodium salt of rac 4-Sulfoxy Propranolol (B1214883), a major non-beta-blocking human metabolite of the widely prescribed beta-blocker Propranolol, serves as an indispensable tool in modern bioanalytical laboratories. nih.gov Its status as a certified reference material (CRM) signifies that it is a highly characterized and stable compound, suitable for use as a calibrator or quality control standard. wikipedia.org The incorporation of seven deuterium (B1214612) atoms (-d7) into its structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

The integrity of data in pharmaceutical research hinges on robust quality control (QC) and quality assurance (QA) practices. Certified reference standards like rac 4-Sulfoxy Propranolol-d7 Sodium Salt are fundamental to these practices.

The use of a certified reference standard is crucial for confirming the identity and assessing the purity of in-house or commercially synthesized batches of the non-labeled metabolite, rac 4-Sulfoxy Propranolol. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to compare the analytical signatures of the working standard against the certified reference material. A Certificate of Analysis (CoA) for a certified reference standard provides a comprehensive profile of the material, including its purity as determined by one or more analytical techniques.

Table 1: Illustrative Certificate of Analysis Data for a Certified Reference Standard

Parameter Specification Result
Identity Conforms to structure Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry
Purity (by HPLC) ≥ 98.0% 99.5%
Isotopic Purity ≥ 99% atom % D 99.6% atom % D
Residual Solvents ≤ 0.5% < 0.1%

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |

This table is for illustrative purposes and represents typical data found on a Certificate of Analysis for a high-purity certified reference material.

Metrological traceability is a cornerstone of reliable analytical measurements, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. controllab.com Certified reference materials are produced under stringent manufacturing procedures and their certification provides this traceability. wikipedia.org By using this compound, laboratories can ensure that the calibration of their analytical instruments, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, is traceable to a higher-order standard. This is a key requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. wikipedia.org The certified value of the reference material, along with its associated uncertainty, is used to establish a reliable calibration curve for the quantification of the non-labeled metabolite.

The development and validation of robust quantitative bioanalytical methods are critical for pharmacokinetic and toxicokinetic studies. This compound, as a stable isotope-labeled internal standard, plays a pivotal role in this process.

During method validation, the precision and accuracy of the assay are rigorously assessed. This is typically done by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The use of a deuterated internal standard like this compound helps to minimize variability and improve the precision and accuracy of the measurements. waters.comtandfonline.com The relative standard deviation (%RSD) or coefficient of variation (%CV) is used to express precision, while accuracy is reported as the percentage of the nominal concentration.

Table 2: Representative Precision and Accuracy Data for the Quantification of rac 4-Sulfoxy Propranolol using its d7-labeled Internal Standard

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) (n=5) Inter-day Precision (%CV) (n=15) Intra-day Accuracy (% of Nominal) (n=5) Inter-day Accuracy (% of Nominal) (n=15)
Low 5.0 4.2 5.1 102.3 101.5
Medium 50 3.1 4.5 98.9 99.8

This table presents illustrative data typical for a validated LC-MS/MS bioanalytical method, demonstrating acceptable precision and accuracy.

Biological matrices such as plasma and urine are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. waters.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Stable isotope-labeled internal standards are the gold standard for compensating for matrix effects because they have nearly identical physicochemical properties to the analyte and co-elute chromatographically. waters.com Therefore, any matrix-induced changes in ionization are likely to affect both the analyte and the internal standard to a similar extent, allowing for a reliable ratio-based quantification. The use of this compound as an internal standard is crucial for mitigating the impact of matrix effects in the quantification of the native 4-Sulfoxy Propranolol metabolite.

Ensuring consistency and comparability of results between different laboratories is a significant challenge in clinical and preclinical studies that are often conducted at multiple sites. The use of a common, well-characterized certified reference material is fundamental to achieving this standardization. By providing different laboratories with the same this compound CRM, a common point of reference for calibration and quality control is established. This helps to minimize inter-laboratory variability and ensures that the data generated across different sites are reliable and can be confidently compared and integrated. This harmonization of bioanalytical methods is essential for the global acceptance of data submitted to regulatory agencies. tandfonline.com

Comparative Metabolism and Disposition Studies

Species Differences in Propranolol (B1214883) Sulfation Pathways

The enzymatic pathways responsible for propranolol sulfation are not universally conserved across species commonly used in preclinical research, such as humans, rats, and dogs. Propranolol first undergoes ring oxidation, primarily by the cytochrome P450 enzyme CYP2D6, to form 4-hydroxypropranolol (B128105). clinpgx.org This active metabolite is then subject to Phase II conjugation reactions, including sulfation, to form 4-sulfoxy propranolol. clinpgx.orgnih.gov The sulfate (B86663) conjugate of 4-hydroxypropranolol has been identified as a major, previously unrecognized metabolite in both dogs and humans, accounting for a significant portion of the administered dose. nih.govnih.gov

The sulfation of 4-hydroxypropranolol is catalyzed by cytosolic sulfotransferase (SULT) enzymes. Studies comparing the metabolism of propranolol have revealed both qualitative and quantitative differences between species.

Humans and Dogs: In both humans and dogs, 4-hydroxypropranolol is a principal metabolite. nih.gov Subsequent sulfation of this metabolite is a major elimination pathway, with 4-hydroxypropranolol sulfate being a prominent metabolite found in urine and plasma. nih.gov

The specific SULT enzymes involved show different substrate affinities and activities. In humans, SULT1A3 has been identified as a key enzyme in the sulfation of 4-hydroxypropranolol. clinpgx.orgnih.gov While SULT1A1 and SULT1B1 also show activity, SULT1A3 exhibits the lowest apparent Km values, suggesting a high affinity for the substrate. nih.gov

Interactive Table: Species Differences in Propranolol Metabolism

SpeciesPrimary Hydroxylated MetabolitesSulfation of 4-hydroxypropranololKey SULT Isoforms (Human)Reference
Human4-hydroxypropranolol; minor amounts of 2-, 5-, and 7-hydroxypropranololMajor pathwaySULT1A3, SULT1A1, SULT1E1 clinpgx.orgnih.govnih.govnih.gov
Dog4-hydroxypropranolol is the only hydroxylation productMajor pathwayNot specified nih.govnih.gov
Rat4-, 2-, 5-, and 7-hydroxypropranololOccurs, but part of a more complex metabolic profileNot specified nih.govnih.govkmmu.edu.cn

The observed species differences in propranolol metabolism have significant consequences for translational research. Animal models are critical for predicting the pharmacokinetics and pharmacodynamics of drugs in humans, but discrepancies in metabolic pathways can lead to inaccurate predictions.

Intersubject Variability in Metabolite Formation (In Vitro Models)

Significant variability in drug metabolism can occur not only between species but also among individuals within the same species. This intersubject variability is often rooted in genetic differences affecting metabolic enzymes.

Genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), are common in the genes encoding SULT enzymes. nih.gov These variations can result in the production of enzyme allozymes with altered catalytic activity, stability, or substrate affinity. nih.govxenotech.com

For the SULT1A family, which is crucial for xenobiotic metabolism, several polymorphisms have been identified. researchgate.net For instance, SNPs in the SULT1A1 gene can lead to individual differences in the sulfation of numerous compounds. nih.gov Studies using human liver samples have shown that SULT1A1 genotypes correlate with the rate of sulfation of probe substrates. researchgate.net Specifically, individuals homozygous for the SULT1A12 allele exhibit significantly lower enzymatic activity compared to those with the SULT1A11/1 or SULT1A11/*2 genotypes. researchgate.net

Interactive Table: Known Polymorphisms in Human SULT1A Family

GeneCommon Alleles/SNPsFunctional ImpactReference
SULT1A1SULT1A12 (Arg213His)Decreased enzyme activity and thermal stability nih.govresearchgate.net
SULT1A1SULT1A13 (Met223Val)Decreased enzyme activity nih.gov
SULT1A3Multiple SNPs identifiedVariations in substrate affinity and catalytic rates nih.gov

In vitro models, such as human liver microsomes, cryopreserved hepatocytes, and recombinant enzyme systems, are invaluable tools for characterizing metabolic phenotypes. researchgate.netresearchgate.net These systems allow for the investigation of metabolic pathways and the impact of genetic polymorphisms in a controlled environment.

By incubating 4-hydroxypropranolol with a panel of recombinant human SULT allozymes, researchers can directly measure the catalytic efficiency of each variant. nih.gov For example, kinetic studies using recombinant human SULT isoforms (SULT1A1, -1A3, -1B1, -1E1) demonstrated that SULT1A3 and -1E1 exhibited enantioselectivity for the R-enantiomer of 4-hydroxypropranolol, while SULT1A1 and -1B1 showed a preference for the S-enantiomer. nih.gov

Furthermore, using banks of human liver samples that have been genotyped for SULT polymorphisms, it is possible to establish phenotype-genotype correlations. researchgate.net By measuring the rate of 4-sulfoxy propranolol formation in these samples, researchers can classify them into metabolic phenotypes, such as extensive metabolizers (EMs) or poor metabolizers (PMs), based on their enzymatic activity. This approach confirms that genetic variation accounts for a portion of the observed phenotypic differences in sulfation capacity among individuals. researchgate.net

Future Research Directions and Translational Impact

Exploration of Less Characterized Metabolic Pathways and Novel Metabolites

While the primary metabolic pathways of propranolol (B1214883), including aromatic hydroxylation and glucuronidation, are well-documented, the full spectrum of its biotransformation is not completely elucidated. mdpi.comclinpgx.org Future research will focus on identifying and quantifying less abundant and novel metabolites. The use of rac 4-Sulfoxy Propranolol-d7 Sodium Salt as an internal standard in high-resolution mass spectrometry-based metabolomics will be instrumental in this endeavor. This will enable the confident identification of previously uncharacterized metabolic products by distinguishing them from background noise and matrix effects. Studies in diverse in vitro systems and in vivo models will be crucial to uncovering the full metabolic map of propranolol. researchgate.net For instance, investigations into the formation of minor oxidative metabolites and their subsequent conjugation reactions will provide a more comprehensive picture of propranolol's disposition.

Development of Advanced In Vitro Models for Predicting Metabolite Disposition

The prediction of in vivo drug clearance and metabolite formation from in vitro data remains a key challenge in drug development. nih.gov Traditional models like liver microsomes and hepatocyte suspensions have limitations. nih.gov The development of more sophisticated in vitro systems, such as 3D organoids, spheroids, and gut-on-a-chip models, aims to better mimic the physiological environment of human organs. mdpi.com These advanced models can provide more accurate predictions of drug absorption, metabolism, and toxicity. mdpi.com

The integration of this compound into studies utilizing these advanced models will be critical for validating their predictive capacity. By providing a precise and accurate quantification of metabolite formation, this internal standard will help to establish the correlation between in vitro findings and in vivo outcomes. This will ultimately contribute to the development of more reliable preclinical models for assessing drug metabolism and disposition. escholarship.org

Investigating the Role of Propranolol Sulfoxy Metabolites in Drug-Drug Interactions (In Vitro Mechanistic Studies)

Propranolol is known to be involved in drug-drug interactions, primarily through its metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2. wikipedia.orgresearchgate.net The co-administration of other drugs can either inhibit or induce these enzymes, leading to altered propranolol clearance. nih.gov While the focus has largely been on the parent drug, the potential for its metabolites, including sulfoxy conjugates, to participate in such interactions is an area ripe for investigation.

Future in vitro mechanistic studies will employ this compound to accurately quantify the formation of the 4-sulfoxy metabolite in the presence of various co-administered drugs. These studies, using human liver microsomes or recombinant CYP enzymes, will help to determine if the sulfation pathway is a significant site of drug-drug interactions. Understanding these interactions at a metabolic level is crucial for predicting and managing potential adverse drug events in clinical practice.

Application of this compound in Targeted Metabolomics Approaches

Targeted metabolomics, which focuses on the quantitative measurement of a specific set of metabolites, is a powerful tool for understanding the pharmacokinetics of a drug. The use of stable isotope-labeled internal standards is fundamental to the accuracy and precision of these methods. This compound is ideally suited for this purpose in studies of propranolol metabolism.

Its application will enable researchers to develop highly sensitive and specific LC-MS/MS assays for the quantification of 4-Sulfoxy Propranolol in various biological matrices. This will facilitate detailed pharmacokinetic studies, investigations into the impact of genetic polymorphisms on metabolism, and the assessment of drug-drug interactions. The data generated from these targeted metabolomics approaches will provide a clearer understanding of the factors influencing the formation and elimination of this major metabolite.

Advancing Understanding of Xenobiotic Biotransformation Mechanisms

The study of propranolol's metabolism serves as a model for understanding the broader principles of xenobiotic biotransformation. The intricate interplay of Phase I and Phase II metabolic enzymes in its clearance provides valuable insights into how the body processes foreign compounds. nih.gov The use of this compound in these studies allows for a precise dissection of these pathways.

By accurately quantifying the flux through the sulfation pathway, researchers can investigate the regulation of sulfotransferase (SULT) enzymes and their contribution to drug metabolism. clinpgx.org This knowledge can be extrapolated to other drugs that undergo sulfation, contributing to a more comprehensive understanding of xenobiotic biotransformation. Ultimately, this will aid in the development of predictive models for drug metabolism and the assessment of the safety and efficacy of new chemical entities. pharmajen.com

Q & A

Q. Purity Confirmation :

  • LC-MS/MS : Quantify isotopic enrichment (d7 labeling) and detect sulfoxy group incorporation .
  • NMR (¹H/¹³C) : Confirm structural integrity and deuteration efficiency (e.g., absence of proton signals at deuterated positions) .

Basic: How does this compound’s stability vary under different storage conditions (pH, temperature)?

Answer:
Stability studies should follow ICH guidelines:

  • pH Stability : Test in buffered solutions (pH 3–9) at 25°C. Sulfoxy groups hydrolyze under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, requiring neutral buffers for long-term storage .
  • Thermal Stability : Store at –20°C in lyophilized form; degradation occurs above 4°C in aqueous solutions (monitor via HPLC peak area reduction >5%) .
  • Light Sensitivity : Protect from UV exposure to prevent sulfoxide formation (use amber vials) .

Advanced: How can this compound be used to resolve contradictions in propranolol metabolite pharmacokinetic studies?

Answer:
This deuterated analog serves as an internal standard for:

  • Quantitative Recovery : Correct for matrix effects in LC-MS/MS by co-eluting with endogenous metabolites .
  • Isotope Dilution Analysis : Mitigate ion suppression/enhancement artifacts in biological fluids (e.g., plasma, urine) .
  • Cross-Validation : Compare pharmacokinetic profiles between deuterated and non-deuterated forms to isolate enzymatic vs. non-enzymatic sulfation pathways .

Advanced: What experimental designs optimize the detection of sulfated propranolol metabolites in complex biological matrices?

Answer:
Use factorial design to evaluate variables:

  • Factors : Extraction solvent polarity (acetonitrile vs. methanol), pH adjustment (±0.1), and SPE sorbent type (C18 vs. mixed-mode) .
  • Response Metrics : Recovery rates (%), matrix effect (%), and signal-to-noise ratio.
  • Optimal Workflow :
    • Protein precipitation with ice-cold acetonitrile (1:3 v/v) at pH 6.8 .
    • SPE cleanup using mixed-mode cartridges (e.g., Oasis MCX) to retain sulfated metabolites .

Advanced: How can conflicting data on the sulfation efficiency of propranolol metabolites be reconciled?

Answer:
Contradictions often arise from:

  • Enzymatic Variability : Use human liver S9 fractions (vs. recombinant enzymes) to account for inter-individual sulfotransferase (SULT) isoform expression .
  • Deuterium Isotope Effects : Compare d7-labeled vs. non-labeled analogs to assess kinetic discrepancies (e.g., kcatk_{\text{cat}} differences >10% indicate isotopic interference) .
  • Data Normalization : Express sulfation rates relative to SULT1A1 activity (measured via p-nitrophenol sulfation) .

Advanced: What mechanistic insights can be gained from studying this compound’s interactions with serum albumin?

Answer:
Employ equilibrium dialysis and spectroscopic methods :

  • Binding Affinity : Use fluorescence quenching (Stern-Volmer plots) to calculate KdK_d. Propranolol’s sulfated form typically shows reduced albumin binding vs. parent drug .
  • Site-Specificity : Compete with warfarin (Site I) or ibuprofen (Site II) to identify binding loci .
  • Deuteration Impact : Compare thermodynamic parameters (ΔH, ΔS) between d7 and non-deuterated forms to probe hydrogen bonding roles .

Advanced: How should researchers address batch-to-batch variability in deuterated analogs during method validation?

Answer:

  • Isotopic Purity : Require ≥98% deuterium incorporation (via high-resolution MS) .
  • Cross-Batch Calibration : Use a master stock solution to normalize inter-batch responses in LC-MS/MS .
  • Stability Monitoring : Include degradation markers (e.g., desulfation products) in QC samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.